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Introduction
Tebipenem pivoxil hydrobromide (TBP-PI-HBr) is a novel, orally bioavailable carbapenem

antibiotic, the first of its class.[1][2] It is the prodrug of tebipenem, which possesses a broad

spectrum of in vitro activity against a wide range of bacterial pathogens, most notably

Enterobacterales.[3][4] The development of an oral carbapenem addresses a significant unmet

medical need for effective, convenient treatments for infections caused by multidrug-resistant

(MDR) Gram-negative bacteria, particularly in the context of complicated urinary tract infections

(cUTIs).[4][5] This allows for a potential transition from intravenous (IV) to oral therapy,

reducing hospitalization needs.[1] This guide provides a detailed overview of tebipenem's

activity against Enterobacterales, summarizing quantitative data, experimental methodologies,

and relevant biological pathways.

Quantitative In Vitro Activity
Tebipenem demonstrates potent in vitro activity against a broad collection of Enterobacterales,

including strains exhibiting resistance to other antibiotic classes like fluoroquinolones and

trimethoprim-sulfamethoxazole.[3][6] Its activity is comparable to that of IV carbapenems such

as ertapenem and meropenem.[4][7]

Overall Activity Against Enterobacterales
The minimum inhibitory concentration (MIC) values of tebipenem are consistently low across

large collections of clinical isolates. Studies show that the MIC required to inhibit 90% of
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isolates (MIC90) is generally ≤0.125 mg/L.[8][9]

Study
Population

No. of
Isolates

MIC50
(mg/L)

MIC90
(mg/L)

%
Susceptible

Comparator
MIC90
(mg/L)

UTI Isolates

(US, 2019-

2020)[7][10]

[11]

3,576 - 0.06 -

Meropenem:

0.06,

Ertapenem:

0.03

Outpatient/Nu

rsing Home

Isolates (US,

2022)[8]

619 0.016 0.125
90.3% (at

≤0.125)
-

ADAPT-PO

Phase 3 Trial

Isolates[9]

- - 0.12 -
Ertapenem:

0.12

Isolates from

Cancer

Patients[12]

[13]

281 - 0.06 - 0.25 98% -

Susceptibility for the outpatient study was based on a provisional breakpoint of ≤0.125 mg/L.[8]

Activity Against Key Enterobacterales Species
Tebipenem maintains potent activity against the most common species of Enterobacterales

responsible for clinical infections.
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Organism Study Population MIC50 (mg/L) MIC90 (mg/L)

Escherichia coli
UTI Isolates (US,

2019-2020)[7]
- 0.015 - 0.03

Bloodstream Isolates

(3GC-Resistant)[6][14]
- 0.03

Klebsiella

pneumoniae

UTI Isolates (US,

2019-2020)[7]
- 0.015 - 0.03

Bloodstream Isolates

(3GC-Resistant)[6][14]
- 0.125

Proteus mirabilis
UTI Isolates (US,

2019-2020)[7][10]
- 0.06

Activity Against Resistant Phenotypes
A key advantage of tebipenem is its stability against many common resistance mechanisms,

including the production of extended-spectrum β-lactamases (ESBLs) and AmpC β-

lactamases, which compromise many cephalosporins.[3][15]

Resistant
Phenotype

No. of Isolates MIC50 (mg/L) MIC90 (mg/L) % Susceptible

ESBL-

Phenotype[8]
161 0.03 0.25

85.7% (at

≤0.125)

Multidrug-

Resistant (MDR)

[8]

172 0.03 0.25
84.3% (at

≤0.125)

Levofloxacin &

TMP-SMX Co-

Resistant[8]

95 0.016 0.25
86.3% (at

≤0.125)

Carbapenems, including tebipenem, remain highly active against ESBL and MDR isolates,

with susceptibility rates generally between 93.7% and 96.8%.[7][10] However, tebipenem's
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activity is diminished against isolates that produce carbapenemase enzymes (Carbapenem-

Resistant Enterobacterales, CRE).[15][16]

Experimental Protocols
The data presented are derived from studies employing standardized and validated

methodologies.

Antimicrobial Susceptibility Testing
Method: The majority of studies utilized the broth microdilution method, which is the standard

reference procedure recommended by the Clinical and Laboratory Standards Institute

(CLSI).[10][12]

Isolates: Bacterial isolates were collected from diverse clinical settings, including hospitalized

patients with UTIs, outpatients, nursing home residents, and patients with cancer across

various geographical regions, primarily the United States.[8][10][12]

Interpretation Criteria: MICs were interpreted using provisional breakpoints for tebipenem,

with susceptibility often defined as an MIC of ≤0.125 mg/L.[8][12] For comparator antibiotics,

current CLSI breakpoints were used.[8]

Phenotypic and Genotypic Characterization
ESBL Phenotype Definition: Isolates, particularly E. coli, K. pneumoniae, and P. mirabilis,

were typically designated as having an ESBL phenotype if they exhibited an MIC of ≥2

μg/mL for third-generation cephalosporins like ceftazidime and ceftriaxone, and/or for

aztreonam.[7][10][11]

MDR Definition: Multidrug-resistant isolates were defined as being non-susceptible to at

least one agent in three or more different antimicrobial categories.[8]

Molecular Analysis: In some studies, isolates with elevated tebipenem MICs were subjected

to molecular testing to detect the presence of specific resistance genes, such as those

encoding for carbapenemases (e.g., blaKPC, blaNDM).[8]

Mechanisms of Action and Resistance

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://journals.asm.org/doi/10.1128/spectrum.02346-24
https://pmc.ncbi.nlm.nih.gov/articles/PMC7526814/
https://pubmed.ncbi.nlm.nih.gov/36625644/
https://academic.oup.com/jacamr/article/5/6/dlad132/7469225
https://linkinghub.elsevier.com/retrieve/pii/S0924857923000213
https://pubmed.ncbi.nlm.nih.gov/36625644/
https://academic.oup.com/jacamr/article/5/6/dlad132/7469225
https://www.benchchem.com/product/b1682724?utm_src=pdf-body
https://linkinghub.elsevier.com/retrieve/pii/S0924857923000213
https://academic.oup.com/jacamr/article/5/6/dlad132/7469225
https://linkinghub.elsevier.com/retrieve/pii/S0924857923000213
https://pmc.ncbi.nlm.nih.gov/articles/PMC9927459/
https://pubmed.ncbi.nlm.nih.gov/36625644/
https://journals.asm.org/doi/10.1128/spectrum.02057-22
https://linkinghub.elsevier.com/retrieve/pii/S0924857923000213
https://www.benchchem.com/product/b1682724?utm_src=pdf-body
https://linkinghub.elsevier.com/retrieve/pii/S0924857923000213
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action: Cell Wall Synthesis Inhibition
Like all β-lactam antibiotics, tebipenem's mechanism of action involves the inhibition of

bacterial cell wall synthesis. It covalently binds to essential penicillin-binding proteins (PBPs),

which are enzymes critical for the final steps of peptidoglycan synthesis. This inactivation of

PBPs disrupts cell wall integrity, leading to cell lysis and bactericidal activity.[3]

Tebipenem (Oral Carbapenem)

Porin Channel
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Tebipenem's mechanism of action via PBP inhibition.
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Key Resistance Mechanisms in Enterobacterales
While tebipenem is stable against ESBLs and AmpC enzymes, specific mechanisms can

confer resistance. The most significant is the production of carbapenemases, enzymes that

hydrolyze and inactivate carbapenem antibiotics. Reduced drug entry due to the loss or

mutation of outer membrane porin channels can also contribute to resistance, often in

combination with enzymatic activity.[17]

Enzymatic Degradation Reduced Permeability

Tebipenem

PBP Target Site

Binds & Inhibits

Resistance Mechanisms

Prevents Inhibition

Carbapenemase Production
(e.g., KPC, NDM, OXA-48)

Hydrolyzes

Porin Channel Loss/Mutation

Blocks Entry

Click to download full resolution via product page

Primary carbapenem resistance mechanisms in Enterobacterales.

Clinical Efficacy and Development
Tebipenem pivoxil hydrobromide has been evaluated in large-scale, Phase 3 clinical trials for

the treatment of cUTI and acute pyelonephritis (AP).

ADAPT-PO Trial: This multinational, double-blind trial demonstrated that oral tebipenem HBr

(600 mg every 8 hours) was non-inferior to intravenous ertapenem (1 g every 24 hours) for

treating hospitalized adults with cUTI or AP.[2][18] The primary endpoint, a composite of

clinical cure and favorable microbiological response, was met by 58.8% of patients in the

tebipenem group and 61.6% in the ertapenem group.[2] Clinical cure rates at the test-of-
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cure visit were high and similar in both groups (93.1% for tebipenem vs. 93.6% for

ertapenem).[2]

PIVOT-PO Trial: This subsequent Phase 3 trial also met its primary endpoint, showing that

oral tebipenem HBr was non-inferior to IV imipenem-cilastatin for cUTI.[19] The trial was

stopped early for efficacy, with an overall success rate of 58.5% for tebipenem HBr

compared to 60.2% for the IV comparator.[20]

Following initial setbacks with its New Drug Application, Spero Therapeutics, in partnership with

GSK, has conducted further studies and plans to resubmit for FDA approval in late 2025.[1][19]

[21] If approved, tebipenem HBr would become the first oral carbapenem available in the U.S.

for cUTIs.[1][19]

Conclusion
Tebipenem exhibits potent and broad-spectrum in vitro activity against the vast majority of

clinical Enterobacterales isolates, including those producing ESBL and AmpC β-lactamases

and those resistant to other oral antibiotic classes. Its efficacy is comparable to that of

established intravenous carbapenems. While its activity is limited against carbapenemase-

producing strains, clinical trial data support its use as an effective oral option for complicated

urinary tract infections. The availability of an oral carbapenem like tebipenem stands to

significantly alter the treatment landscape for serious Gram-negative infections, facilitating

earlier hospital discharge and providing a crucial alternative to intravenous-only therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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